molecular formula C20H25N3O2 B12734917 Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- CAS No. 87344-19-2

Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)-

Cat. No.: B12734917
CAS No.: 87344-19-2
M. Wt: 339.4 g/mol
InChI Key: BMEDLKNPIHMCSO-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyrrole moiety, which is further functionalized with a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through cyclization reactions involving substituted aldehydes and hydrazine derivatives . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives as starting materials . The final step involves the acylation of the pyrrole ring with a methylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrrole moiety and a methylbenzoyl group makes it a versatile compound for various applications .

Properties

CAS No.

87344-19-2

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H25N3O2/c1-15-4-6-16(7-5-15)20(25)18-9-8-17(22(18)3)14-19(24)23-12-10-21(2)11-13-23/h4-9H,10-14H2,1-3H3

InChI Key

BMEDLKNPIHMCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)N3CCN(CC3)C

Origin of Product

United States

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